Didecyl sulfoxide
Overview
Description
Didecyl sulfoxide, also known as 1,1’-sulfinyldidecane, is an organic compound with the chemical formula (CH₃(CH₂)₈)₂SO. It is a colorless liquid with a fatty, oily appearance and low solubility. The compound is known for its high thermal stability and resistance to water and most organic solvents . This compound is used in various applications, particularly in organic synthesis, where it serves as an auxiliary reagent in halogenation, oxidation, and reduction reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Didecyl sulfoxide can be synthesized through the reaction of chlorinated alkanes and sulfoxides. The process involves heating the secondary sulfoxide in the presence of a ligand, usually an excess of the secondary sulfoxide. The chlorinated alkane is then added slowly to the reaction solvent under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of specialized equipment to maintain the inert atmosphere and control the reaction temperature.
Chemical Reactions Analysis
Types of Reactions: Didecyl sulfoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form sulfide derivatives.
Substitution: It can participate in substitution reactions where the sulfoxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted sulfoxides depending on the reagents used.
Scientific Research Applications
Didecyl sulfoxide has a wide range of applications in scientific research:
Biology: Its ability to penetrate biological membranes makes it useful in studies involving cell permeability and drug delivery.
Medicine: Investigated for its potential use in drug formulations due to its solvent properties.
Industry: Used in the production of various chemical products, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of didecyl sulfoxide involves its ability to interact with various molecular targets. It can penetrate biological membranes, enhancing the diffusion of other substances through the skin. This property is particularly useful in drug delivery systems. Additionally, this compound exhibits antioxidant activity, which can protect cells from oxidative damage .
Comparison with Similar Compounds
Dimethyl sulfoxide (DMSO): A widely used solvent with similar properties but a simpler structure.
Diethyl sulfoxide: Another sulfoxide with similar solvent properties but different alkyl groups.
Dipropyl sulfoxide: Similar in structure but with propyl groups instead of decyl groups.
Uniqueness: Didecyl sulfoxide is unique due to its long alkyl chains, which provide it with distinct physical and chemical properties. Its high thermal stability and resistance to water and organic solvents make it particularly useful in industrial applications .
Properties
IUPAC Name |
1-decylsulfinyldecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42OS/c1-3-5-7-9-11-13-15-17-19-22(21)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMZAPNGBZURBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCS(=O)CCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389104 | |
Record name | DIDECYL SULFOXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2168-95-8 | |
Record name | DIDECYL SULFOXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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